[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Physicochemical profiling CNS drug-likeness Permeability optimization

Sigma receptor researchers require authenticated phenylcyclopentylamine scaffolds with clear SAR starting points. This N-methyl secondary amine (CAS 1156262-40-6) provides a single H-bond donor for enhanced membrane permeability vs. primary amine analogs. • Direct entry to sigma-1 SAR space (σ1 Ki: 0.37-2.80 nM for optimized derivatives) • 4-Cl enables paired SAR studies with non-halogenated analog CAS 17511-89-6 • Analytical reference standard for LC-MS/NMR discrimination from selegiline isomer (CAS 14611-52-0) Supplied at 95% purity; global shipping with QA documentation.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
CAS No. 1156262-40-6
Cat. No. B1486593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
CAS1156262-40-6
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCNC(C1CCCC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
InChIKeySXXISJAWYFDNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(cyclopentyl)methylmethylamine Sourcing & Identity


[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine (CAS 1156262-40-6), also designated as Benzenemethanamine, 4-chloro-α-cyclopentyl-N-methyl- or 1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine, is a synthetic secondary amine belonging to the phenylcyclopentylamine structural class . It bears the molecular formula C13H18ClN (MW: 223.74 g/mol) and is supplied commercially at a typical purity specification of 95% . The compound is classified as a versatile small molecule scaffold and a building block for downstream derivatization, with structural features that place it at the intersection of phenethylamine-like and cycloalkylamine pharmacophore space . Its physicochemical profile—including a predicted boiling point of approximately 303.9 °C and density of 1.115 g/cm³—distinguishes it from close primary amine analogs, impacting formulation and synthetic handling .

Why (4-Chlorophenyl)(cyclopentyl)methylmethylamine Is Not Interchangeable


Within the phenylcyclopentylamine space, seemingly minor structural variations drive substantial divergence in biological target engagement. The N-methyl substitution on the target compound confers a tertiary-like steric environment at the basic nitrogen, which directly modulates the amine's hydrogen-bond donor/acceptor profile (one H-bond donor vs. two in the primary amine analog CAS 75180-51-7) and pKa, thereby altering its ionization state at physiological pH and its interactions with aminergic receptors and transporters . The 4-chloro substituent on the phenyl ring introduces an electron-withdrawing effect that modifies the aromatic ring's π-stacking potential and oxidative metabolism susceptibility relative to the non-halogenated (1-phenylcyclopentyl)methanamine (CAS 17511-89-6) . Furthermore, the cyclopentyl ring imparts a specific conformational constraint and lipophilic bulk that differs from cyclohexyl or cyclobutyl analogs, influencing membrane permeability and binding pocket complementarity [1]. These structural determinants preclude casual interchange with in-class analogs—a concern directly supported by SAR studies demonstrating that modifications in the cyclopentylamine moiety and phenyl substitution patterns significantly decrease monoamine transporter inhibition potency [2].

(4-Chlorophenyl)(cyclopentyl)methylmethylamine Comparative Evidence


N-Methyl Advantage: Reduced H-Bond Donors

The target compound (4-Chlorophenyl)(cyclopentyl)methylmethylamine (CAS 1156262-40-6) possesses exactly one hydrogen-bond donor (HBD) due to its secondary N-methylamine functionality. In contrast, the primary amine analog [1-(4-chlorophenyl)cyclopentyl]methylamine (CAS 75180-51-7) possesses two HBDs . This reduction in HBD count from 2 to 1 is a well-established determinant for improving passive membrane permeability and CNS penetration potential, as articulated in Lipinski's Rule of Five and CNS MPO scoring frameworks [1].

Physicochemical profiling CNS drug-likeness Permeability optimization

Electron-Withdrawing Effect of 4-Chloro Substitution

The 4-chloro substituent on the target compound imparts an electron-withdrawing inductive effect (Hammett σp = +0.23 for Cl) that reduces the electron density of the aromatic ring, modulating π-π stacking interactions with aromatic residues in receptor binding pockets and altering oxidative metabolism susceptibility vs. the unsubstituted (1-phenylcyclopentyl)methanamine (CAS 17511-89-6; Hammett σp = 0.00 for H) . The chlorine atom also adds significant lipophilicity (π-Cl = +0.71) and molecular volume, contributing to the LogP increase and molecular weight difference (ΔMW = +48.47 g/mol) [1].

SAR analysis Metabolic stability Receptor binding modulation

Phenylcyclopentylamine as Sigma Receptor Scaffold

The phenylcyclopentylamine scaffold class is documented in patent literature as a privileged chemotype for sigma receptor (σ1 and σ2) ligand development [1][2]. The target compound combines the sigma-favoring cyclopentyl ring with the N-methyl secondary amine and 4-chlorophenyl features. Sigma-1 receptor affinities for related phenylcyclopentylamine-derived compounds have been reported with Ki values ranging from 0.37 to 2.80 nM for optimized analogs, with sigma-2/sigma-1 selectivity ratios spanning 1.4 to 52 [3]. While compound-specific sigma binding data for CAS 1156262-40-6 are not publicly available, the structural convergence of the N-methyl, 4-chlorophenyl, and cyclopentyl motifs places this scaffold in a region of SAR space associated with high sigma-1 affinity [4].

Sigma receptor pharmacology Neuroprotection CNS tool compounds

N-Methyl Substitution in NET Inhibitor SAR

A 2024 structure-activity relationship study on N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors (NET) demonstrated that modifications to the amine substitution pattern and cyclopentylamine moiety significantly alter NET inhibitory potency [1]. Initial screening indicated that the cyclopentyl ring, secondary amine character, and appropriate aryl substitution pattern are critical for maintaining NET binding. The target compound's N-methyl secondary amine and 4-chlorophenyl substitution are directly aligned with these SAR determinants, whereas primary amine analogs (e.g., CAS 75180-51-7) or non-halogenated analogs (e.g., CAS 17511-89-6) deviate from the optimized pharmacophore [2].

NET inhibition Monoamine transporter pharmacology Conformational constraint

Isomer Differentiation from Selegiline

The target compound shares the exact molecular formula C13H18ClN and molecular weight (223.74 g/mol) with selegiline hydrochloride (CAS 14611-52-0), a clinically used MAO-B inhibitor, yet the two are structurally and pharmacologically distinct . Selegiline is a propargylamine derivative ((R)-N,α-dimethyl-N-2-propynylphenethylamine) with a linear phenethylamine backbone, while the target compound features a cyclopentyl ring directly attached to the benzylic carbon, creating a fundamentally different three-dimensional architecture . This isomerism carries critical procurement implications: identity verification via orthogonal analytical methods (e.g., NMR, LC-MS, IR) is essential to confirm that the supplied material is indeed the cyclopentyl-containing target compound and not the therapeutically distinct selegiline [1].

Chemical procurement QC Identity verification Isomer differentiation

(4-Chlorophenyl)(cyclopentyl)methylmethylamine Application Scenarios


CNS Probe Design via Single H-Bond Donor

For medicinal chemistry programs targeting intracellular CNS receptors or transporters, the target compound's single hydrogen-bond donor (secondary N-methylamine) offers a superior permeability starting point compared to two-HBD primary amine analogs such as CAS 75180-51-7 . This property is particularly relevant for sigma-1 receptor probe development, where the receptor's endoplasmic reticulum localization necessitates efficient membrane crossing. Researchers should use the N-methyl as a synthetic handle for further diversification (e.g., N-alkylation, amide coupling) while monitoring tPSA and LogP to maintain CNS drug-like space compliance [1].

Halogen Effects SAR: 4-Cl vs. 4-H on Aminergic Receptors

The target compound's 4-chlorophenyl substituent enables systematic paired SAR studies when tested alongside the non-halogenated (1-phenylcyclopentyl)methanamine (CAS 17511-89-6) . The electron-withdrawing chlorine (Hammett σp = +0.23) predictably modulates the aromatic ring's electronic character, which can be correlated with differential binding affinities at dopamine, norepinephrine, and serotonin transporters or receptors [1]. This paired comparison strategy provides a rigorous framework for attributing potency shifts specifically to the halogen substituent, isolating this variable from the cyclopentyl scaffold contribution [2].

Sigma Ligand Library from Phenylcyclopentylamine Scaffold

As a member of the phenylcyclopentylamine class with documented sigma receptor activity, the target compound serves as a viable core scaffold for generating focused sigma-1/sigma-2 ligand libraries . The N-methyl group can be elaborated via reductive amination or N-arylation to explore sigma-1 vs. sigma-2 selectivity, building on literature precedent showing that optimized phenylcyclopentylamine derivatives achieve σ1 Ki values in the sub-nanomolar to low nanomolar range (0.37–2.80 nM) with selectivity ratios spanning 1.4 to 52 [1]. Procurement of this scaffold enables direct access to a SAR space with published benchmarks for affinity and selectivity optimization [2].

QC Reference Standard for Isomer Discrimination

Given the existence of an isomeric compound (selegiline, CAS 14611-52-0) sharing the identical molecular formula C13H18ClN and molecular weight (223.74 g/mol) , the target compound holds value as an analytical reference standard for developing and validating discriminatory analytical methods. Laboratories can employ this compound to benchmark LC-MS retention times, NMR chemical shift fingerprints, and IR spectral profiles that definitively distinguish the cyclopentyl-containing scaffold from the linear propargylamine isomer [1]. This application supports procurement quality assurance and prevents costly misidentification errors in compound management workflows [2].

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